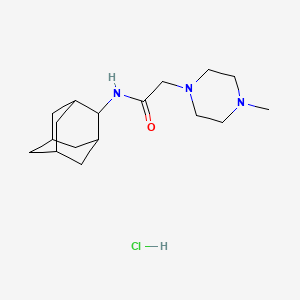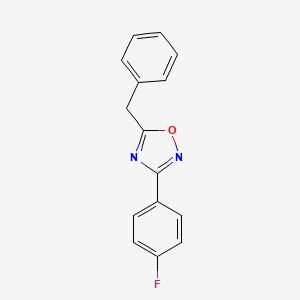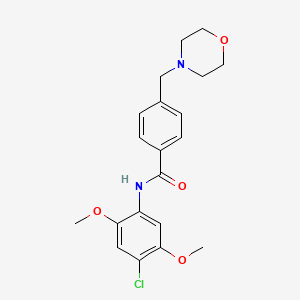
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione, also known as Barbituric Acid, is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. This compound is derived from uric acid and has a pyrimidine ring structure, which makes it an important building block for the synthesis of various compounds.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives is not fully understood. However, it is believed that these compounds act on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), an important neurotransmitter that regulates brain activity. Barbiturates bind to specific sites on GABA-A receptors, which leads to an increase in chloride ion influx and hyperpolarization of the neuronal membrane. This ultimately results in sedative and hypnotic effects.
Biochemical and Physiological Effects
This compound Acid and its derivatives have been shown to have various biochemical and physiological effects. These compounds can cause sedation, hypnosis, respiratory depression, and anticonvulsant effects. They can also induce liver enzyme induction and drug metabolism, which can lead to drug interactions and toxicity. Barbiturates are known to have a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. Therefore, careful monitoring of drug dosage and patient response is necessary.
実験室実験の利点と制限
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives have several advantages for lab experiments. These compounds are readily available and can be synthesized in large quantities. They have well-defined chemical structures, which makes them suitable for structure-activity relationship studies. Barbiturates are also highly lipophilic, which allows them to easily cross the blood-brain barrier and exert their pharmacological effects. However, there are also limitations to using this compound Acid and its derivatives in lab experiments. These compounds are known to be highly addictive and can cause physical dependence. They can also induce tolerance, which means that higher doses are needed to achieve the same effect over time.
将来の方向性
There are several future directions for the research on 1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid and its derivatives. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as increased potency, selectivity, and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the pharmacological effects of barbiturates. This could lead to the development of new drugs that target specific GABA-A receptor subtypes, which may have fewer side effects and a wider therapeutic index. Finally, the use of this compound Acid and its derivatives in drug discovery for the treatment of neurological disorders, such as epilepsy, anxiety, and insomnia, is an area of ongoing research.
Conclusion
In conclusion, this compound Acid is an important compound in scientific research due to its unique properties. It is readily available and can be synthesized in large quantities. This compound Acid and its derivatives have been extensively studied for their pharmacological properties, including sedative, hypnotic, anxiolytic, and anticonvulsant effects. However, these compounds also have limitations, such as narrow therapeutic index and potential for addiction. Future research on this compound Acid and its derivatives will focus on the development of new compounds with improved pharmacological properties and the study of the molecular mechanisms underlying their effects.
合成法
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid can be synthesized through a condensation reaction between urea and malonic acid. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide or sodium hydroxide. The resulting product is then purified through recrystallization. The synthesis of this compound Acid is a simple and cost-effective process, which makes it readily available for scientific research.
科学的研究の応用
1-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione Acid has been widely used in scientific research as a building block for the synthesis of various compounds, such as barbiturates, benzodiazepines, and pyrimidine nucleosides. These compounds have been extensively studied for their pharmacological properties, including sedative, hypnotic, anxiolytic, and anticonvulsant effects. Barbiturates, in particular, have been used as anesthetics, anticonvulsants, and sedatives for over a century.
特性
IUPAC Name |
1-(4-chlorophenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)13-11(16)14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKCBDGZPRMHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424211 |
Source


|
| Record name | ZINC06702950 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38507-36-7 |
Source


|
| Record name | ZINC06702950 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(tetrahydrofuran-2-yl)acetamide](/img/structure/B5346431.png)

![{5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-furyl}methanol](/img/structure/B5346441.png)
![4-(5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1-phenyl-2-piperazinone](/img/structure/B5346448.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5346456.png)
![2-({[amino(4-amino-1,2,5-oxadiazol-3-yl)methylene]amino}oxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5346458.png)
![4-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5346468.png)
![4-chloro-N-[1-(3,4-dimethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5346478.png)
![N~1~-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-N~2~-methylglycinamide](/img/structure/B5346487.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-3-thienylamino)nicotinamide](/img/structure/B5346498.png)
